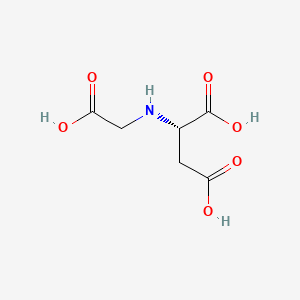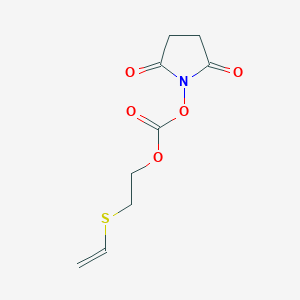
2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylthio)ethyl Carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylthio)ethyl Carbonate is a chemical compound with the molecular formula C9H11NO5S and a molecular weight of 245.25 g/mol. This compound is known for its role as an intermediate in the synthesis of various other chemical entities, particularly in the field of organic chemistry.
Vorbereitungsmethoden
The synthesis of 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylthio)ethyl Carbonate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 2-(ethenylthio)ethanol in the presence of a carbonate source. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylthio)ethyl Carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Substitution: The ethenylthio group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylthio)ethyl Carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of cleavable amino-thiol cross-linkers for reversible linking of amines to thiol-modified DNA.
Biology: The compound is utilized in the study of biochemical pathways and molecular interactions involving thiol groups.
Medicine: Research into potential therapeutic applications, such as drug delivery systems and prodrug formulations, often involves this compound.
Industry: It is employed in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylthio)ethyl Carbonate involves its ability to act as a cross-linker, forming reversible bonds with thiol groups on proteins or other biomolecules. This property is particularly useful in biochemical research and drug development, where controlled release and targeted delivery are essential. The molecular targets and pathways involved include thiol-containing enzymes and proteins, which can be modified or regulated through the formation of these reversible bonds.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylthio)ethyl Carbonate include:
2,5-Dioxo-1-pyrrolidinyl 2-(methylsulfonyl)ethyl carbonate: This compound has a similar structure but with a methylsulfonyl group instead of an ethenylthio group
Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester: Another related compound used as a cleavable amino-thiol cross-linker. The uniqueness of this compound lies in its specific functional group, which imparts distinct reactivity and applications compared to its analogs.
Eigenschaften
Molekularformel |
C9H11NO5S |
|---|---|
Molekulargewicht |
245.25 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2-ethenylsulfanylethyl carbonate |
InChI |
InChI=1S/C9H11NO5S/c1-2-16-6-5-14-9(13)15-10-7(11)3-4-8(10)12/h2H,1,3-6H2 |
InChI-Schlüssel |
NWYNYIVFWNPUEA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CSCCOC(=O)ON1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


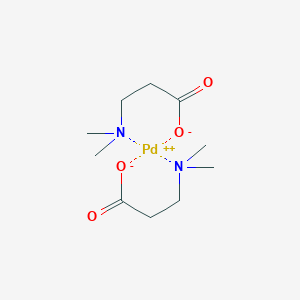


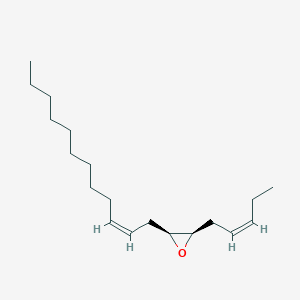
![(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13404462.png)



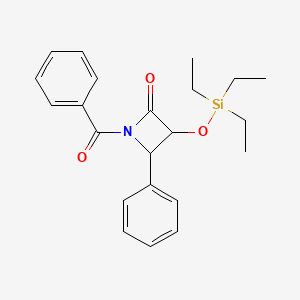


![[(3S,4S,6S)-3-hexan-3-yl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13404498.png)

